molecular formula C7H14O5S B10777947 4-Methylthio-alpha-D-mannose

4-Methylthio-alpha-D-mannose

Cat. No.: B10777947
M. Wt: 210.25 g/mol
InChI Key: UYUQSQYXZFSOEM-GKHCUFPYSA-N
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Description

4-Methylthio-Alpha-D-Mannose is an organic compound belonging to the class of monosaccharides. Monosaccharides are simple sugars that consist of a single carbohydrate unit. This compound is characterized by the presence of a methylthio group attached to the mannose molecule, which is a type of sugar. The chemical formula for this compound is C7H14O5S .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthio-Alpha-D-Mannose typically involves the introduction of a methylthio group to the mannose molecule. This can be achieved through various chemical reactions, including the use of methylthiolating agents under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperatures to ensure the successful attachment of the methylthio group .

Industrial Production Methods: Industrial production of this compound may involve enzymatic processes where specific enzymes catalyze the conversion of mannose to its methylthio derivative. This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthio-Alpha-D-Mannose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

4-Methylthio-Alpha-D-Mannose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylthio-Alpha-D-Mannose involves its interaction with specific molecular targets. For instance, it can inhibit the adhesion of bacteria to host tissues by binding to bacterial receptors, thereby preventing infections. The compound’s effects are mediated through its interaction with proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

  • 4-S-methyl-4-thio-alpha-D-glucopyranose
  • D-Mannose
  • D-Glucose

Comparison: 4-Methylthio-Alpha-D-Mannose is unique due to the presence of the methylthio group, which imparts distinct chemical properties and biological activities. Compared to D-Mannose and D-Glucose, this compound exhibits different reactivity and potential therapeutic applications .

Properties

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol

InChI

InChI=1S/C7H14O5S/c1-13-6-3(2-8)12-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7+/m1/s1

InChI Key

UYUQSQYXZFSOEM-GKHCUFPYSA-N

Isomeric SMILES

CS[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO

Canonical SMILES

CSC1C(OC(C(C1O)O)O)CO

Origin of Product

United States

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